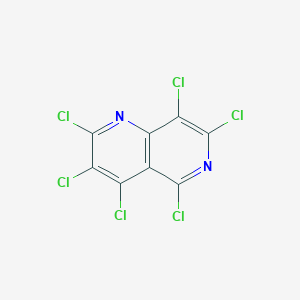
Perchloro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete chlorination of the naphthyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous introduction of 1,6-naphthyridine and chlorine gas into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Perchloro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can lead to the formation of partially chlorinated naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Partially chlorinated naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Perchloro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antiviral, and antimicrobial agents.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of perchloro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit c-Met kinase, a target in cancer therapy . The compound interacts with the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions.
1,8-Naphthyridine: Similar structure but with nitrogen atoms at different positions.
2,7-Naphthyridine: Another isomer with unique properties.
Uniqueness
Perchloro-1,6-naphthyridine is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties, such as in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C8Cl6N2 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2,3,4,5,7,8-hexachloro-1,6-naphthyridine |
InChI |
InChI=1S/C8Cl6N2/c9-2-1-5(15-7(13)3(2)10)4(11)8(14)16-6(1)12 |
InChI Key |
NATMFVCQEJDRHT-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(N=C1Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















